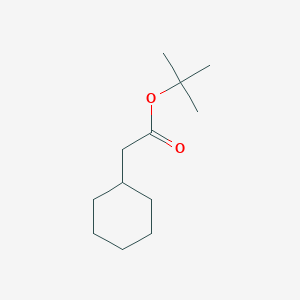

Tert-butyl 2-cyclohexylacetate

概要

説明

Tert-butyl 2-cyclohexylacetate is an organic compound with the molecular formula C12H22O2. It is a colorless to almost colorless liquid with a woody, cedar-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and personal care products.

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyclohexylacetate can be synthesized through the esterification of 2-cyclohexylacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

Tert-butyl 2-cyclohexylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-cyclohexylacetic acid and tert-butyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-cyclohexylacetic acid and tert-butyl alcohol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Carboxylic acids or ketones.

科学的研究の応用

Tert-butyl 2-cyclohexylacetate is a chemical compound with applications in scientific research, industry, and potentially medicine. Its functionality stems from its ester group, which can undergo hydrolysis and interact with biological pathways due to its hydrophobic nature.

Scientific Research Applications

- Chemistry this compound serves as a model compound in studies of esterification and transesterification reactions.

- Biology It is investigated for potential biological activity and interactions with biological molecules.

- Medicine The compound is explored for potential use in drug delivery systems because of its ester functionality.

- Industry this compound is utilized in the formulation of fragrances and personal care products. It can be found in cosmetic products, soaps, shampoos, and other toiletries .

Chemical Reactions

This compound can undergo several chemical reactions:

- Hydrolysis The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-cyclohexylacetic acid and tert-butyl alcohol.

- Reagents and conditions: Acidic or basic conditions with water.

- Major products formed: 2-cyclohexylacetic acid and tert-butyl alcohol.

- Transesterification This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.

- Reagents and conditions: Acid or base catalysts such as sulfuric acid or sodium methoxide.

- Major products formed: New esters depending on the alcohol used.

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

- Major products formed: Carboxylic acids or ketones.

Other Derivatives

- Cis-4-(tert-butyl)cyclohexan-1-ol (cis-3) Cis-4-(tert-butyl)cyclohexan-1-ol can be derived with a 95% yield by using Candida antarctica lipase A (CALA) .

Market Trends

作用機序

The mechanism of action of tert-butyl 2-cyclohexylacetate involves its interaction with various molecular targets, primarily through its ester functional group. The ester bond can undergo hydrolysis, releasing the corresponding acid and alcohol, which may interact with biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

類似化合物との比較

Similar Compounds

Tert-butyl acetate: A simpler ester with similar esterification reactions but different physical properties.

Cyclohexyl acetate: Similar ester functionality but lacks the tert-butyl group, leading to different reactivity and applications.

2-cyclohexylacetic acid: The acid precursor used in the synthesis of tert-butyl 2-cyclohexylacetate.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and cyclohexyl groups, which impart distinct physical and chemical properties. The combination of these groups enhances its hydrophobicity and stability, making it suitable for specific applications in fragrances and personal care products.

生物活性

Tert-butyl 2-cyclohexylacetate is an organic compound that has garnered attention in various fields, particularly in chemistry and biology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction between tert-butyl alcohol and 2-cyclohexylacetic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 212.33 g/mol

- CAS Number : 16537-06-7

The compound features a tert-butyl group, which contributes to its hydrophobic nature, allowing it to interact with lipid membranes and potentially influence biological pathways.

Synthesis Methods

This compound can be synthesized through several methods, primarily involving esterification reactions. The most common method involves:

- Esterification : Reacting 2-cyclohexylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Transesterification : This alternative method allows for the exchange of the ester group with another alcohol, facilitated by acid or base catalysts.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Hydrolysis : The ester bond can be hydrolyzed to yield 2-cyclohexylacetic acid and tert-butyl alcohol, which may have their own biological effects.

- Membrane Interaction : Its hydrophobic nature enables it to affect membrane fluidity and function, which can influence cellular processes.

Biological Activity

Recent studies have investigated the potential biological activities of this compound:

-

Antimicrobial Properties : Research indicates that certain cyclic esters exhibit antimicrobial activity against various pathogens. This compound has been explored for its effectiveness against bacteria and fungi.

Pathogen Activity Level Staphylococcus aureus Moderate Escherichia coli Low Candida albicans Moderate - Cellular Effects : In vitro studies have shown that this compound can affect cell viability and proliferation in specific cell lines, indicating potential applications in cancer research.

- Drug Delivery Systems : Due to its ester functionality, this compound is being explored for use in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial effects against Gram-positive bacteria, suggesting its potential as a natural preservative in food products .

- Cancer Cell Proliferation : In a controlled laboratory setting, researchers observed that varying concentrations of this compound influenced the proliferation rates of breast cancer cell lines, indicating a possible mechanism for anticancer activity .

特性

IUPAC Name |

tert-butyl 2-cyclohexylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKTUCPWGPBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。